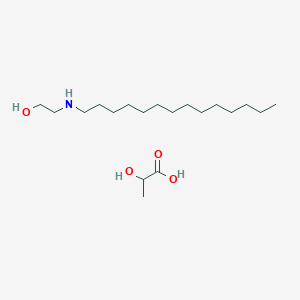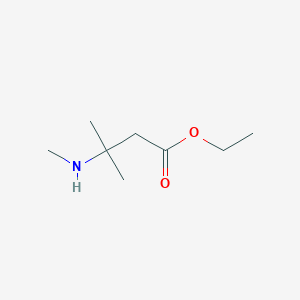![molecular formula C10H16O2 B096620 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one CAS No. 17677-87-1](/img/structure/B96620.png)
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Vue d'ensemble
Description
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one, also known as TMO, is a cyclic ketone that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. In
Applications De Recherche Scientifique
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has been found to have potential applications in various fields of scientific research. In the field of organic chemistry, 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has been used as a starting material for the synthesis of various compounds such as spirocyclic lactones and spirocyclic oxindoles. In the field of materials science, 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has been used as a monomer for the synthesis of spirocyclic polymers with unique properties such as high thermal stability and fluorescence. 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one in lab experiments is its unique chemical structure, which allows for the synthesis of various compounds with interesting properties. However, one limitation is its relatively high cost compared to other starting materials.
Orientations Futures
There are several future directions for research involving 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one. One area of interest is the development of novel spirocyclic compounds with potential applications in materials science and drug discovery. Another area of interest is the study of 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one's potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more efficient and cost-effective synthesis methods for 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one would be beneficial for its widespread use in scientific research.
In conclusion, 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one is a cyclic ketone with unique chemical properties and potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one, and it has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. While there are limitations to its use in lab experiments, the future directions for research involving 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one are promising.
Méthodes De Synthèse
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one can be synthesized through a multistep process involving the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with a Grignard reagent followed by acid hydrolysis. This method has been optimized to yield high purity 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one with good yields.
Propriétés
IUPAC Name |
2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUGTKAUAMKFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(=O)C1)C(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938851 | |
| Record name | 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |
CAS RN |
17677-87-1 | |
| Record name | 2,2,6-Trimethyl-1-oxaspiro(2.5)octan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017677871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC316069 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)



![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)



![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)

